N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide
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Overview
Description
N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide: is an organic compound that belongs to the class of butenolides It is characterized by a furan ring with an acetamide group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the acetamide group under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides and thiol derivatives.
Scientific Research Applications
N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
- 2,3-Dihydro-2-oxofuran-5-acetate
- 3’-Hydroxy-N-(2-oxo-2,5-dihydrofuran-4-yl)propanamide
Comparison: N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .
Properties
CAS No. |
90237-92-6 |
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Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
N-(5-oxo-2H-furan-4-yl)acetamide |
InChI |
InChI=1S/C6H7NO3/c1-4(8)7-5-2-3-10-6(5)9/h2H,3H2,1H3,(H,7,8) |
InChI Key |
ZFOGREIFXTVGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCOC1=O |
Origin of Product |
United States |
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